去甲米氮平二盐酸盐

描述

Desmethyl Mirtazapine Dihydrochloride is a metabolite of the antidepressant mirtazapine . It is formed from mirtazapine by the cytochrome P450 (CYP) isoform CYP3A4 . It has a role as a human xenobiotic metabolite, an alpha-adrenergic antagonist, an anxiolytic drug, a H1-receptor antagonist, a histamine antagonist, and a serotonergic antagonist .

Molecular Structure Analysis

Desmethyl Mirtazapine Dihydrochloride has the molecular formula C16H19Cl2N3 . The molecular weight is 324.25 g/mol . The structure of Desmethyl Mirtazapine Dihydrochloride is not explicitly mentioned in the search results.

Physical And Chemical Properties Analysis

Desmethyl Mirtazapine Dihydrochloride is a white to creamy white crystalline powder which is slightly soluble in water . The physical and chemical properties of Desmethyl Mirtazapine Dihydrochloride are not explicitly mentioned in the search results.

科学研究应用

Application in Forensic and Clinical Use

Desmethyl Mirtazapine Dihydrochloride is used in the field of forensic and clinical use for the simultaneous determination and quantification of antidepressants, antipsychotics, and relevant metabolites in small volumes of human whole blood . This is done using a liquid chromatography–tandem mass spectrometry (LC–MS-MS) method . The method is highly sensitive, with a limit of detection ranging from 0.0005 to 1 ng/mL and a lower limit of quantification ranging from 0.002 to 2 ng/mL .

Application in Therapeutic Drug Monitoring

In clinical settings, therapeutic drug monitoring is important to ensure the optimum therapeutic concentration and minimize the risk of overdose . Desmethyl Mirtazapine Dihydrochloride is used in this context to assess whether a dose is therapeutic or toxic, especially for the clarification of the role played by antidepressants in cases of unnatural death, potential impairment of legal culpability (driving or workplace impairment), or drug-facilitated sexual assault .

Application in Biomarker Development and Validation

Desmethyl Mirtazapine Dihydrochloride can be used in basic research applications for biomarker development and validation . This involves the use of dried blood spots (DBS) for the detection and quantification of the compound .

作用机制

Target of Action

Desmethyl Mirtazapine Dihydrochloride, a metabolite of Mirtazapine , primarily targets alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, and are involved in various physiological processes such as attention, memory, and sleep .

Mode of Action

Desmethyl Mirtazapine Dihydrochloride acts as an alpha-2 adrenergic antagonist . This inhibition of alpha-2 adrenergic receptors results in increased release of norepinephrine and serotonin, neurotransmitters that are often deficient in individuals with depression .

Biochemical Pathways

The biochemical pathways affected by Desmethyl Mirtazapine Dihydrochloride are primarily those involving noradrenergic and serotonergic neurotransmission . By blocking alpha-2 adrenergic receptors, it enhances the release of norepinephrine and serotonin. This increased neurotransmitter availability can then lead to downstream effects such as improved mood and reduced symptoms of depression .

Pharmacokinetics

Desmethyl Mirtazapine Dihydrochloride exhibits several key pharmacokinetic properties :

- Absorption : It is well absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 2 hours .

- Distribution : The central volume of distribution at oral steady state is 107 ± 42L .

- Metabolism : It is metabolized mainly by cytochromes CYP1A2, CYP2D6, and CYP3A4 .

- Excretion : Approximately 100% of the orally administered dose is excreted via urine and faeces within 4 days .

- Bioavailability : The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .

Result of Action

The molecular and cellular effects of Desmethyl Mirtazapine Dihydrochloride’s action primarily involve the enhancement of noradrenergic and serotonergic neurotransmission . This can lead to a variety of effects, including improved mood, reduced anxiety, and alleviation of depressive symptoms .

Action Environment

The action of Desmethyl Mirtazapine Dihydrochloride can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as age, gender, and the presence of liver or renal impairment . Furthermore, its efficacy and stability can be influenced by the individual’s overall health status, co-administration with other medications, and genetic factors related to metabolism .

未来方向

Mirtazapine, the parent drug of Desmethyl Mirtazapine Dihydrochloride, has been found to have potential therapeutic effects in various conditions associated with depression, such as liver, kidney, cardiovascular, respiratory, infertility, heavy metal-induced neurotoxicity, and pruritus . These positive outcomes of scientific investigations motivate more clinical trials for a golden exceptional antidepressant in different conditions .

属性

IUPAC Name |

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;/h1-7,15,17H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDIPJUVTBHNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345612 | |

| Record name | N-Desmethyl mirtazapine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Mirtazapine Dihydrochloride | |

CAS RN |

1188265-41-9 | |

| Record name | N-Desmethyl mirtazapine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

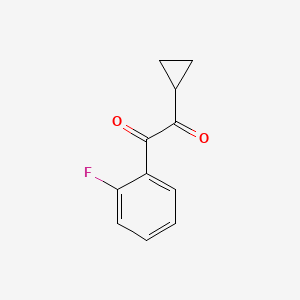

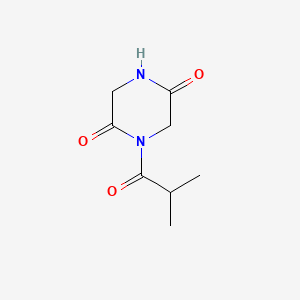

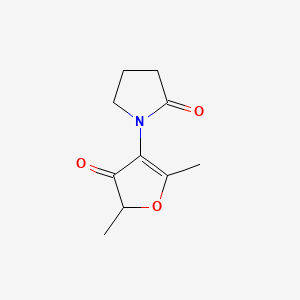

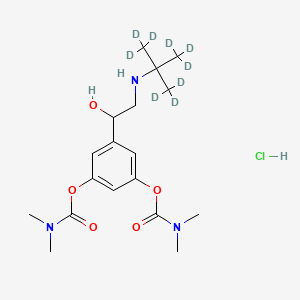

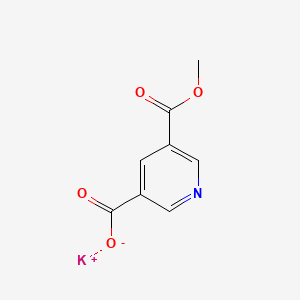

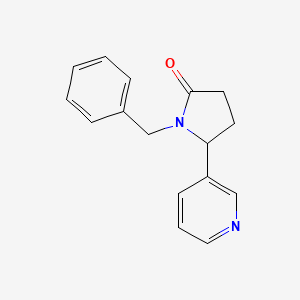

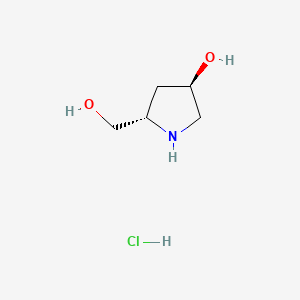

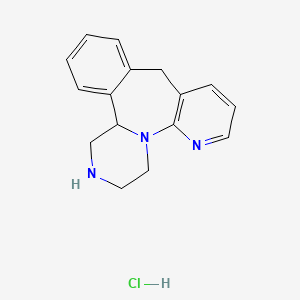

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。